molecular formula C25H28N4O3 B5049436 N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B5049436
M. Wt: 432.5 g/mol
InChI Key: PPHUACFHTZEZNM-UHFFFAOYSA-N
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Description

N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves nucleophilic substitution reactions where the amino group of the pyridazinone reacts with 2,4-dimethylphenyl halides.

    Attachment of the oxoethyl group: This can be done through acylation reactions using oxoethyl chlorides or anhydrides.

    Final coupling with 2-methylpropanamide: This step typically involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its pyridazinone core, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or receptor binding due to its complex structure.

    Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets would depend on the specific biological activity being studied, but it often involves modulation of signaling pathways like PI3K-AKT or MAPK.

Properties

IUPAC Name

N-[5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-15(2)25(32)27-22-13-19(8-7-17(22)4)21-10-11-24(31)29(28-21)14-23(30)26-20-9-6-16(3)12-18(20)5/h6-13,15H,14H2,1-5H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHUACFHTZEZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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